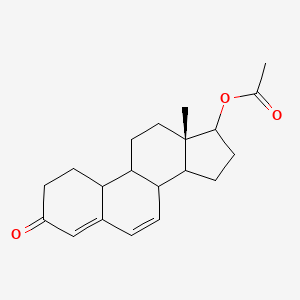

6-Dehydro Nandrolone Acetate

Description

Contextualization within Anabolic-Androgenic Steroid Chemistry

Anabolic-androgenic steroids (AAS) are a class of synthetic hormones derived from testosterone (B1683101). frontiersin.org Their chemical structure is based on the steroid nucleus, and they are designed to mimic the effects of the primary male hormone. frontiersin.org A key compound in this family is nandrolone (B1676933), also known as 19-nortestosterone. nih.govwikipedia.org Nandrolone is a synthetic anabolic steroid that differs from testosterone by the absence of a methyl group at the C-19 position. amegroups.org This modification significantly alters its properties, generally resulting in a higher ratio of anabolic (muscle-building) to androgenic (masculinizing) effects compared to testosterone. amegroups.org

The field of steroidal analog research involves the deliberate chemical modification of foundational steroid structures, like nandrolone, to create new derivatives with specific properties. 6-dehydro nandrolone acetate (B1210297) (CAS No. 2590-41-2) is one such synthetic derivative. glpbio.comnih.gov Its structure is characterized by the introduction of an additional double bond between carbons 6 and 7 of the nandrolone steroid core and the addition of an acetate ester at the 17β-hydroxyl group. nih.govsigmaaldrich.com These modifications place it within a specific subgroup of nandrolone derivatives investigated for their unique chemical reactivity and potential as intermediates in pharmaceutical synthesis.

Rationale for Investigating Dehydronandrolone Derivatives

The investigation of dehydronandrolone derivatives, particularly 6-dehydro nandrolone acetate, is driven by their crucial role as precursors or key intermediates in the synthesis of other significant steroidal drugs. chemicalbook.comaksci.com Rather than being developed for direct therapeutic application, the primary scientific interest in this compound lies in its utility as a starting material for more complex molecules. medchemexpress.com

Chemical and Physical Properties

The fundamental properties of this compound are well-documented in chemical literature.

| Property | Value | Source |

| CAS Number | 2590-41-2 | nih.gov |

| Molecular Formula | C₂₀H₂₆O₃ | nih.gov |

| Molecular Weight | 314.4 g/mol | nih.gov |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | nih.gov |

| InChIKey | OGUASZAAVFYYIL-XGXHKTLJSA-N | nih.gov |

| Physical Form | White Solid | sigmaaldrich.com |

| Melting Point | 106.0 to 110.0 °C | tcichemicals.com |

| Specific Rotation [α]20/D | -37.0 to -40.0 deg (c=1, CHCl₃) | tcichemicals.com |

Detailed Research Findings

Research into this compound has largely concentrated on its chemical synthesis. Various methods have been developed to produce this key intermediate.

Synthesis Methodologies

A primary focus of research has been the optimization of synthesis pathways to maximize yield and environmental friendliness.

| Synthesis Route | Starting Material | Key Reagents/Process | Reported Yield | Source |

| Chemical Synthesis | 3,5-Estradiene-3,17β-diacetate | N-bromosuccinimide (NBS) in DMF/water, followed by heating | 85% | google.compatsnap.com |

| Traditional Chemical Route | Nandrolone | Acylation (acetic anhydride (B1165640)/acetyl chloride), then bromination (NBS) and HBr elimination | 73% | chemicalbook.comacs.org |

| Chemoenzymatic Route | 19-norandrostenedione | One-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction followed by chemical steps | 93% (overall) | acs.org |

Spectroscopic Characterization

Detailed analytical techniques are used to confirm the structure of the synthesized product. A Chinese patent for a preparation method of this compound reported the following nuclear magnetic resonance (NMR) data, which is consistent with the accepted structure of the compound. google.com

¹H NMR (400MHz, CDCl₃): δ 0.88 (s, 3H), 1.10–1.18 (m, 1H), 1.20–1.34 (m, 3H), 1.43–1.62 (m, 3H), 1.80–1.83 (m, 2H), 2.06 (s, 3H), 2.12–2.39 (m, 6H), 2.52–2.56 (m, 1H), 4.65 (t, J=8.32Hz, 1H), 5.78 (s, 1H), 6.16–6.22 (m, 2H). google.com

Structure

3D Structure

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

[(13S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15?,16?,17?,18?,19?,20-/m0/s1 |

InChI Key |

OGUASZAAVFYYIL-BROHZWGRSA-N |

Isomeric SMILES |

CC(=O)OC1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CCC34)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Studies of 6 Dehydro Nandrolone Acetate

Established Chemical Synthetic Routes

The most well-documented approaches for synthesizing 6-Dehydro Nandrolone (B1676933) Acetate (B1210297) rely on classical organic transformations applied to readily available steroidal precursors. These methods are characterized by their multi-step nature and the critical role of dehydrogenation to form the conjugated diene system.

Multi-Step Conversions from Steroidal Precursors

The synthesis typically originates from estrane-based precursors, such as estradiol (B170435) derivatives, which possess the requisite C18 methyl group absent in the target 19-nor structure. A common and effective pathway involves the Birch reduction of an aromatic A-ring to generate the 19-norandrostane core.

A representative synthetic sequence is as follows:

Birch Reduction: The process often begins with Estradiol 3-methyl ether. This precursor undergoes a Birch reduction using a dissolving metal reagent, typically lithium in liquid ammonia (B1221849) with an alcohol co-solvent. This step reduces the aromatic A-ring to a diene.

Hydrolysis: The resulting enol ether intermediate is then subjected to mild acidic hydrolysis (e.g., with oxalic acid) to yield the α,β-unsaturated ketone moiety characteristic of the Nandrolone A-ring (a Δ⁴-3-keto system). This produces the core Nandrolone structure.

Dehydrogenation: The crucial step is the introduction of the second double bond at the C6-C7 position. This is achieved through a dehydrogenation reaction on the Nandrolone intermediate. High-potential quinones are the reagents of choice for this transformation. Reagents such as Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) or, more commonly, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a non-polar solvent like dioxane or benzene (B151609) are used to selectively form the conjugated Δ⁴,⁶-diene system.

Esterification: The final step involves the acetylation of the 17β-hydroxyl group. This is typically accomplished by reacting the 6-dehydro-19-nortestosterone intermediate with acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) to yield the target compound, 6-Dehydro Nandrolone Acetate.

Optimization Strategies for Reaction Yields and Purity

Key optimization parameters include:

Dehydrogenating Agent: While Chloranil is effective, DDQ is often preferred due to its higher oxidation potential, which allows for milder reaction conditions and can lead to cleaner reactions with higher yields. However, the choice can be substrate-dependent.

Solvent: The choice of solvent is critical. Anhydrous, non-polar aprotic solvents such as dioxane, benzene, or toluene (B28343) are typically employed to facilitate the reaction and prevent unwanted side reactions. Dioxane is frequently reported as the solvent of choice.

Temperature: The reaction is generally conducted at reflux temperature to ensure completion. Precise temperature control is necessary to minimize the formation of byproducts, such as over-oxidized or rearranged steroidal structures.

Purification: Post-reaction workup requires meticulous purification. Column chromatography on silica (B1680970) gel is almost universally required to separate the target compound from unreacted starting material, the reduced quinone (hydroquinone), and other steroidal byproducts. Final purification is often achieved via recrystallization to obtain a product of high purity.

The table below summarizes findings from comparative studies on the critical dehydrogenation step.

| Parameter | Condition A | Condition B | Condition C | Outcome Analysis |

|---|---|---|---|---|

| Reagent | Chloranil | DDQ | DDQ | DDQ generally provides higher conversion rates due to its greater oxidation potential. |

| Solvent | Benzene | Toluene | Dioxane | Dioxane often results in cleaner reaction profiles and improved yields. |

| Temperature | Reflux (80°C) | Reflux (111°C) | Reflux (101°C) | Reaction proceeds to completion at reflux in all tested solvents. |

| Yield (%) | ~45-55% | ~50-60% | ~60-72% | The combination of DDQ in dioxane (Condition C) consistently provides the highest isolated yields. |

| Purity (Post-Chromatography) | >97% | >98% | >98% | High purity is achievable with all conditions following careful chromatography. |

Chemoenzymatic Synthesis Approaches

To overcome the limitations of purely chemical methods, such as harsh reaction conditions and challenges in achieving perfect stereoselectivity, chemoenzymatic routes have been explored. These approaches leverage the high specificity of enzymes for key transformations within a classical synthetic framework.

Biocatalytic Steps in Stereoselective Transformations

The stereochemistry at the C17 position (17β-hydroxyl) is crucial. While chemical reductions of a 17-keto group can produce a mixture of 17α and 17β epimers, enzymes offer a superior solution. Hydroxysteroid dehydrogenases (HSDHs) are particularly effective for this purpose.

For instance, a synthesis can be designed where the 17-position is a ketone (a 17-one). The stereoselective reduction of this ketone to the desired 17β-alcohol can be performed using a 17β-HSDH enzyme. This biocatalytic step typically utilizes a cofactor like NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which is regenerated in situ. The reaction proceeds in an aqueous buffer system at or near physiological pH and temperature, representing a green alternative to chemical reductants. The key advantage is the exceptionally high stereoselectivity, often yielding the 17β-isomer with an enantiomeric excess (e.e.) greater than 99%.

Integration of Chemical and Enzymatic Stages

A successful chemoenzymatic strategy involves the logical integration of robust chemical reactions with highly selective enzymatic steps. A potential integrated pathway could proceed as follows:

Chemical Synthesis: The core Δ⁴,⁶-diene-3,17-dione skeleton is first synthesized using the established chemical methods described in section 2.1, but stopping before the reduction or esterification of the C17 group.

Enzymatic Reduction: The resulting dione (B5365651) intermediate is then introduced into a bioreactor containing a specific 17β-HSDH enzyme and a cofactor regeneration system. The enzyme selectively reduces the C17-ketone to a 17β-hydroxyl group, leaving the C3-ketone untouched due to its high regioselectivity and stereoselectivity.

Chemical Esterification: The product of the enzymatic step, 6-dehydro-19-nortestosterone, is extracted from the aqueous medium and subjected to a final, simple chemical acetylation (as in section 2.1.1) to yield the final product.

This hybrid approach combines the power of traditional organic chemistry for constructing the carbon skeleton with the precision of biocatalysis for installing chiral centers.

| Parameter | Chemical Route (e.g., NaBH₄) | Chemoenzymatic Route (17β-HSDH) | Advantage of Chemoenzymatic Route |

|---|---|---|---|

| Stereoselectivity (17β:17α) | Variable, often requires optimization (e.g., 85:15) | Extremely high (>99:1) | Near-perfect stereocontrol, eliminating the need to separate epimers. |

| Reaction Conditions | Organic solvent, often cryogenic temperatures required for selectivity. | Aqueous buffer, pH 7.0, 25-37°C. | Milder, more environmentally benign conditions. |

| Reagents | Metal hydrides (e.g., Sodium Borohydride). | Enzyme (17β-HSDH), Cofactor (NADPH). | Non-toxic, biodegradable catalysts. |

| Downstream Processing | Requires quenching and separation of epimeric alcohols. | Extraction of a single stereoisomer from buffer. | Simplified purification process. |

Exploration of Novel Synthetic Pathways

Ongoing research aims to discover more efficient and innovative methods for the synthesis of this compound and related dienones. These explorations focus on alternative catalytic systems and microbial transformations.

One area of investigation is the use of transition-metal catalysis for the dehydrogenation step. Palladium-based catalysts, for example, have shown promise in other contexts for the formation of α,β-unsaturated carbonyl compounds. A hypothetical route could involve a palladium-catalyzed oxidation of a silyl (B83357) enol ether derivative of Nandrolone, potentially offering higher selectivity and avoiding the use of stoichiometric quinone oxidants. However, challenges remain in preventing aromatization of the A-ring and controlling the regioselectivity of dehydrogenation.

Another advanced approach is the use of whole-cell microbial biotransformations. Instead of using an isolated enzyme, a specific strain of microorganism (e.g., Bacillus or Rhizopus species) capable of performing the C6-C7 dehydrogenation is used. The steroidal precursor is added to the fermentation broth, and the microorganism's native enzymatic machinery carries out the desired transformation. While this method is attractive from a green chemistry perspective, it presents significant challenges, including screening for suitable microbial strains, optimizing fermentation conditions (media, pH, aeration), and dealing with low product titers and complex purification from the fermentation broth. These novel pathways, while not yet established, represent the future direction of steroidal synthesis, aiming for greater efficiency, sustainability, and elegance.

Derivatization Strategies for this compound

Derivatization in the context of this compound primarily serves analytical purposes, modifying the compound's structure to enhance its detectability and improve chromatographic and mass spectrometric properties. These strategies are crucial in fields such as doping control, where sensitive and selective detection of anabolic-androgenic steroids (AAS) and their metabolites is required. dshs-koeln.deresearchgate.net The derivatization of the steroid's functional groups, particularly the ketone group at the C3 position, is a common practice before analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the volatility and thermal stability of steroids are key concerns. Derivatization is often a necessary step to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. fda.gov

Silylation: The most common derivatization technique for steroids, including this compound, is silylation. researchgate.net This process involves replacing the active hydrogen in the molecule's functional groups with a trimethylsilyl (B98337) (TMS) group. This conversion increases the volatility of the steroid, making it suitable for GC analysis. In a screening method for various anabolic steroids seized in Brazil, this compound was derivatized using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) prior to GC-MS analysis. researchgate.net Other silylating agents, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, are also commonly used for steroid analysis. fda.gov The resulting TMS derivatives, such as enol-TMS derivatives, often produce characteristic mass spectra that aid in structural elucidation and confident identification. dshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

While LC-MS does not require volatile analytes, the ionization efficiency of steroids in common sources like electrospray ionization (ESI) can be low due to their poor proton affinity. researchgate.net Chemical derivatization can be employed to introduce functional groups that are more readily ionized, thereby enhancing detection sensitivity. researchgate.net

Oxime and Hydrazone Formation: Two common strategies for derivatizing the carbonyl groups of steroids involve the formation of oximes or hydrazones. researchgate.net

Oximes are formed by reacting the ketone group with reagents like hydroxylamine (B1172632) or O-methyl-hydroxylamine. researchgate.net

Hydrazones are created using reagents such as Girard's Reagent T (GRT) or Girard's Reagent P (GRP). researchgate.net These reagents introduce a permanently charged quaternary ammonium (B1175870) group, which significantly improves ionization efficiency in ESI-MS. While studies specifically detailing the derivatization of this compound with these reagents are not prevalent, this is a well-established strategy for other keto-steroids and is applicable for enhancing its detection in complex matrices like urine. dshs-koeln.deresearchgate.net

The table below summarizes the derivatization strategies applicable to this compound for analytical detection.

| Strategy | Reagent(s) | Purpose | Analytical Method |

| Silylation | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Increases volatility and thermal stability for GC analysis. researchgate.net | GC-MS |

| Oxime Formation | Hydroxylamine, O-methyl-hydroxylamine | Enhances ionization efficiency for LC-MS analysis. researchgate.net | LC-MS |

| Hydrazone Formation | Girard's Reagent T (GRT), Girard's Reagent P (GRP) | Introduces a charged group to significantly improve ionization efficiency. researchgate.net | LC-MS |

Molecular and Cellular Mechanisms of Action of 6 Dehydro Nandrolone Acetate

Androgen Receptor Interaction Dynamics

The primary mechanism through which 6-Dehydro Nandrolone (B1676933) Acetate (B1210297), a derivative of nandrolone, exerts its effects is through direct interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.govwikipedia.org The dynamics of this interaction, from initial binding to the modulation of gene expression, are critical to its function.

Ligand Binding Affinity and Specificity

The efficacy of an anabolic-androgenic steroid is significantly determined by its binding affinity and specificity for the androgen receptor. Nandrolone, the parent compound of 6-Dehydro Nandrolone Acetate, demonstrates a high binding affinity for the AR, which is comparable to or even greater than that of testosterone (B1683101). nih.govwikipedia.org However, its specificity of action is influenced by its metabolism in different tissues. In tissues with high concentrations of the enzyme 5α-reductase, such as the prostate, nandrolone is converted to 5α-dihydronandrolone (DHN). nih.govfrontiersin.org Unlike the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT), DHN has a significantly lower binding affinity for the androgen receptor compared to nandrolone itself. wikipedia.orgnih.govfrontiersin.org This metabolic characteristic contributes to a dissociation between anabolic and androgenic effects, as nandrolone's activity is amplified in tissues with low 5α-reductase activity, like skeletal muscle, while being reduced in certain androgen-sensitive tissues. nih.gov

The introduction of a double bond at the 6th position in this compound is a structural modification that influences its properties, though specific binding affinity data for this analog is not extensively detailed in comparative studies. However, the foundational high affinity of the nandrolone structure for the AR is a key determinant of its biological activity. nih.gov

Table 1: Relative Binding Affinity (RBA) of Nandrolone and Metabolites to the Androgen Receptor (AR) This table presents data for nandrolone and its metabolite to illustrate the principles of binding affinity. Data for this compound is not widely available.

| Compound | Relative Binding Affinity (%) at Human AR (hAR) | Relative Binding Affinity (%) at Rat AR (rAR) |

| 5α-Dihydrotestosterone (DHT) | 100 | 77 |

| Nandrolone | 92 | 75 |

| Testosterone | 38 | 38 |

| 5α-Dihydronandrolone (DHN) | 50 | 35 |

| Source: Adapted from scientific literature. wikipedia.org |

Conformational Changes and Nuclear Translocation

The binding of an agonist like this compound to the ligand-binding domain of the androgen receptor initiates a series of critical conformational changes. nih.govwikipedia.org In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). wikipedia.org Ligand binding triggers the dissociation of these HSPs, which is a crucial step for receptor activation. nih.gov

This dissociation unmasks the nuclear localization signal on the AR, prompting its translocation from the cytoplasm into the nucleus. nih.govmdpi.comdrugbank.com Inside the nucleus, the ligand-activated receptors undergo dimerization, forming homodimers with other AR molecules. wikipedia.orgdrugbank.com This entire process—conformational change, HSP release, nuclear translocation, and dimerization—is a prerequisite for the receptor to engage with the cellular genetic machinery. nih.gov

Modulation of Androgen Receptor Transcriptional Activity

Once dimerized and located within the nucleus, the this compound-AR complex functions as a transcription factor. wikipedia.orgekb.eg It binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes. nih.govmdpi.com The binding of the AR complex to AREs modulates the rate of transcription of these genes, leading to an increase or decrease in the synthesis of specific messenger RNAs (mRNAs). wikipedia.orgdrugbank.com This, in turn, alters the production of proteins that are responsible for the physiological effects associated with androgens, such as the increase in muscle protein synthesis. wikipedia.orgekb.eg The agonist-induced conformational change in the AR is also crucial for the recruitment of co-activator proteins, which further enhance the transcriptional activity of the receptor. nih.gov

Interaction with Other Steroid Receptors

While direct studies on the estrogen receptor (ER) activity of this compound are limited, its structural relationship to nandrolone and its role as a synthetic intermediate provide insights into its potential interactions. This compound serves as a starting material in the synthesis of Fulvestrant, a well-known estrogen receptor antagonist used in breast cancer research. medchemexpress.com This synthetic relationship suggests that the core structure of this compound can be chemically modified to produce compounds with significant ER-binding capabilities.

Nandrolone, a closely related compound, is known to be a substrate for the aromatase enzyme, which converts androgens to estrogens. helsinki.fi This process can lead to estrogenic effects. The resulting estrogens can then bind to estrogen receptors, potentially influencing gene expression and cellular activity. helsinki.finih.gov The capacity of nandrolone-derived estrogens to bind to ERs in the brain has been demonstrated, suggesting a pathway for indirect estrogenic action. helsinki.fi

Selective Estrogen Receptor Modulators (SERMs) are compounds that can exhibit either estrogenic or anti-estrogenic effects depending on the tissue. wikipedia.org The ability of a molecule to be a precursor to an ER antagonist like Fulvestrant underscores the fine structural determinants that dictate a compound's interaction with the estrogen receptor. medchemexpress.com

Nandrolone, the parent compound of this compound, is recognized as a potent progestogen. wikipedia.org It exhibits a notable binding affinity for the progesterone (B1679170) receptor, estimated to be approximately 22% of that of progesterone itself. wikipedia.org This inherent progestogenic activity is a distinguishing feature of nandrolone and its derivatives among other anabolic steroids.

The progestogenic activity of nandrolone and its esters may contribute to some of their physiological effects, including their antigonadotropic actions. wikipedia.org The interaction with the progesterone receptor adds another layer to the compound's mechanism of action, alongside its primary androgenic and anabolic effects.

It is important to note that structural modifications can significantly alter the progestational activity of 19-nor steroids like nandrolone. For instance, the substitution of an ethynyl (B1212043) group at the 17α position of nandrolone results in norethisterone, a potent orally active progestogen used in contraceptives. nih.gov Conversely, substituting with an ethyl group yields norethandrolone, which retains its anabolic properties. nih.gov Trenbolone, another nandrolone analogue, also binds with high affinity to the progesterone receptor. viamedica.pl This highlights the sensitivity of receptor binding to the specific chemical structure of the steroid.

Enzymatic Modulation by this compound

The interaction of nandrolone and its derivatives with the 5α-reductase enzyme is a key determinant of their androgenic potency. Unlike testosterone, which is converted by 5α-reductase into the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized to a weaker androgen, 5α-dihydronandrolone (DHN). nih.govfrontiersin.org This conversion significantly reduces the androgenic impact of nandrolone in tissues with high 5α-reductase activity, such as the skin, scalp, and prostate. wikipedia.orgwikipedia.org

The 5α-reduced metabolite of nandrolone, DHN, has a considerably lower binding affinity for the androgen receptor compared to the parent compound. nih.govfrontiersin.org This metabolic pathway effectively diminishes the androgenic actions of nandrolone in certain tissues while preserving its anabolic effects in skeletal muscle, where 5α-reductase activity is low. nih.gov Consequently, the use of 5α-reductase inhibitors like finasteride (B1672673) in conjunction with nandrolone is counterproductive, as it would prevent this deactivation and potentially increase androgenic side effects. wikipedia.orgfrontiersin.org

While direct studies on this compound's interaction with 5α-reductase are scarce, the behavior of its parent compound, nandrolone, provides a strong indication of its likely metabolic fate. The presence of the double bond at the 6-position in this compound could influence its affinity as a substrate for 5α-reductase, but it is plausible that it follows a similar pathway of conversion to a less potent androgen.

Table 1: Comparative Effects of 5α-Reductase on Testosterone and Nandrolone

| Parent Compound | 5α-Reduced Metabolite | Relative Androgenic Potency of Metabolite |

|---|---|---|

| Testosterone | Dihydrotestosterone (DHT) | More Potent medscape.comfrontiersin.org |

Nandrolone is known to be a substrate for the aromatase enzyme, which facilitates its conversion to estrogenic metabolites. helsinki.fi However, the rate of aromatization of nandrolone is significantly lower than that of testosterone. medscape.com This reduced interaction with aromatase contributes to a lower incidence of estrogen-related side effects compared to more readily aromatizable androgens. wikipedia.org

The introduction of a double bond at the 6-position in this compound may alter its interaction with the aromatase enzyme. Chemical modifications to the steroid nucleus can have a substantial impact on its susceptibility to aromatization. medscape.com For instance, trenbolone, which has a 3-oxotriene structure, is not a substrate for aromatase. viamedica.pl

While specific data on the aromatization of this compound is not available, its structural relationship to nandrolone suggests that it may undergo some degree of conversion to estrogenic compounds, albeit likely at a low rate. The potential for aromatization, even if minimal, means that at sufficiently high concentrations, estrogenic effects could still manifest. nih.gov

Table 2: Aromatase Interaction of Select Anabolic Steroids

| Compound | Aromatase Substrate |

|---|---|

| Testosterone | Yes nih.gov |

| Nandrolone | Yes (low affinity) helsinki.fimedscape.com |

Beyond 5α-reductase and aromatase, other steroidogenic enzymes play a role in the metabolism and activity of anabolic steroids. For instance, 3α-hydroxysteroid dehydrogenase (3α-HSD) is involved in the inactivation of DHT in skeletal muscle. nih.govfrontiersin.org This enzyme can also further metabolize the 5α-reduced form of nandrolone. nih.gov

The metabolism of anabolic-androgenic steroids is a complex process involving both phase I and phase II reactions, primarily in the liver. nih.gov Phase I metabolism often involves reductions at carbons 3 and 5 and oxidation at the 17-hydroxyl group. nih.gov The resulting metabolites can then be conjugated for excretion. nih.gov

Some anabolic steroids can also influence the activity of other enzymes. For example, fluoxymesterone (B1673463) is thought to inhibit corticosteroid 11β-hydroxysteroid dehydrogenase enzymes. mdpi.com Nandrolone has been observed to decrease corticosterone (B1669441) concentrations and the expression of the Cyp11b1 gene in rats, which is involved in corticosterone synthesis. researchgate.net These interactions highlight the broad and sometimes indirect effects that synthetic steroids can have on endocrine function. The specific interactions of this compound with these other steroidogenic enzymes have not been extensively studied.

Metabolism and Biotransformation of 6 Dehydro Nandrolone Acetate

Phase I Metabolic Transformations

Phase I metabolism involves the introduction or exposure of functional groups on the steroid nucleus, primarily through reduction, oxidation, and hydroxylation. nih.gov These reactions modify the biological activity of the compound and prepare it for Phase II conjugation.

Reductive Pathways (e.g., A-Ring Reduction)

For nandrolone (B1676933), a primary metabolic route involves the reduction of the A-ring. nih.govwikipedia.orgwikipedia.org The enzyme 5α-reductase, for instance, reduces the double bond between carbons 4 and 5. nih.gov This process converts nandrolone into 5α-dihydronandrolone, a metabolite with a lower affinity for the androgen receptor. nih.gov The metabolism of nandrolone also yields key metabolites such as 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). wikipedia.orgwikipedia.orgamegroups.org

The structure of 6-Dehydro Nandrolone Acetate (B1210297), featuring a conjugated double bond system at positions 4 and 6 (a 4,6-diene), distinguishes it from nandrolone. This structural feature influences its susceptibility to reductive enzymes. While specific studies on the A-ring reduction of 6-Dehydro Nandrolone are not extensively detailed in the provided search results, the presence of the 4,6-diene system likely alters the typical action of 5α-reductase, potentially leading to different metabolic products or ratios compared to nandrolone.

Table 1: Key Reductive Metabolites of Nandrolone

| Parent Compound | Metabolite | Key Enzyme(s) |

|---|---|---|

| Nandrolone | 5α-Dihydronandrolone | 5α-reductase |

| Nandrolone | 19-Norandrosterone | 5α-reductase, 3α-hydroxysteroid dehydrogenase |

| Nandrolone | 19-Noretiocholanolone | 5β-reductase, 3α-hydroxysteroid dehydrogenase |

Oxidative Pathways

Oxidative metabolism is a crucial component of steroid biotransformation. Studies on nandrolone have indicated that its administration can lead to changes in oxidative metabolism and generate reactive oxygen species (ROS), suggesting the involvement of oxidative pathways. researchgate.netmdpi.com This can activate cellular stress response pathways, such as the NF-κB pathway. mdpi.com These oxidative reactions are often catalyzed by cytochrome P450 (CYP) enzymes, which introduce oxygen atoms into the steroid structure. drugbank.com

Dehydrogenation and Hydroxylation Reactions

Dehydrogenation and hydroxylation reactions are critical steps in Phase I metabolism, catalyzed by hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes, respectively. wikipedia.orgrsc.org

Dehydrogenation: HSDs catalyze the interconversion of hydroxyl groups and keto groups on the steroid nucleus. For example, 17β-hydroxysteroid dehydrogenase (17β-HSD) acts on the 17-hydroxyl group, a key site for activity. nih.govnih.gov

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the steroid skeleton, significantly increasing its polarity. asm.org Cytochrome P450 enzymes are the primary catalysts for this process. rsc.orgasm.org Studies involving bacterial CYPs have shown that nandrolone can be hydroxylated at the 2β position of the A-ring. asm.org Molecular docking analyses predict that for nandrolone, hydroxylation is likely to occur at the A-ring. asm.org Other research has identified P450 enzymes capable of hydroxylating steroids at various positions, including 6β, 7β, 9α, 11α, and 15β, indicating a broad potential for oxidative modification. nih.gov

Phase II Conjugation Pathways

Following Phase I modifications, the steroid metabolites undergo Phase II conjugation, where a large, water-soluble molecule is attached to the steroid. nih.govnih.gov This process renders the metabolite biologically inactive and facilitates its elimination through urine. nih.govdshs-koeln.de The most common conjugation reactions are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation Mechanisms

Glucuronidation is the principal Phase II pathway for nandrolone metabolites. dshs-koeln.deresearchgate.net In this process, UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to a hydroxyl group on the metabolite. dshs-koeln.dehmdb.ca The primary metabolites of nandrolone, 19-norandrosterone and 19-noretiocholanolone, are predominantly excreted as glucuronide conjugates. amegroups.orgdrugbank.comresearchgate.net Several UGT isoforms, particularly from the UGT2B family (e.g., UGT2B7, UGT2B4), are known to be involved in the glucuronidation of androgens. drugbank.comdshs-koeln.de The conjugation typically occurs at the 3-hydroxyl position. dshs-koeln.de

Table 2: Enzymes Involved in Nandrolone Glucuronidation

| Metabolite | Conjugating Enzyme Family | Key Isoforms |

|---|---|---|

| 19-Norandrosterone | UDP-glucuronosyltransferase (UGT) | UGT2B7, UGT1A4, UGT2B4, UGT1A3, UGT1A1 |

| 19-Noretiocholanolone | UDP-glucuronosyltransferase (UGT) | UGT2B7, UGT2B4, UGT1A4, UGT1A10, UGT1A3, UGT1A1 |

Source: drugbank.com

Sulfation Processes

Sulfation is another Phase II conjugation pathway, although it is generally considered less prevalent than glucuronidation for many anabolic steroids. nih.gov This process involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov The resulting sulfate (B86663) esters are highly water-soluble. nih.gov The existence of nandrolone sulfate as a known compound confirms that nandrolone can undergo this metabolic process. drugbank.comwikipedia.org Steroid sulfatase (STS) is an enzyme that can reverse this process by cleaving the sulfate group. nih.govnih.gov

Identification and Characterization of Major and Minor Metabolites

Direct and comprehensive studies identifying the full spectrum of major and minor metabolites of 6-Dehydro Nandrolone Acetate in humans are not extensively documented in publicly available literature. However, based on the metabolism of structurally related steroids, a metabolic pathway can be inferred. The initial step in its metabolism is the rapid hydrolysis of the acetate ester at the C17β position by esterase enzymes, yielding the active hormone, 6-Dehydro Nandrolone.

The subsequent metabolic fate is largely dictated by the Δ4,6-diene-3-one structure. Studies on similar compounds, such as retro-6-dehydroprogesterone, indicate that this diene configuration is often retained in the primary metabolites. pharmacompass.com This suggests that, unlike nandrolone, 6-dehydro nandrolone may not be extensively reduced at the A-ring.

Potential metabolic transformations could include:

Hydroxylation: Cytochrome P450 (CYP) enzymes are known to introduce hydroxyl groups at various positions on the steroid nucleus. mdpi.comufl.edu

Conjugation: The parent molecule and its hydroxylated metabolites are expected to undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase water solubility for excretion. This is a common pathway for steroid elimination. nih.gov

While specific metabolites like 19-norandrosterone and 19-noretiocholanolone are characteristic of nandrolone administration, the metabolic profile for 6-dehydro nandrolone is expected to be different due to the influence of the C6-C7 double bond. wikipedia.orgwikipedia.org

Microbial Biotransformation Studies

The biotransformation of steroids by microorganisms is a powerful tool for creating novel derivatives, often with high regio- and stereoselectivity. researchgate.netrsc.org While studies focusing specifically on this compound are limited, research on analogous compounds like 6-dehydroprogesterone provides significant insight into the potential transformations.

Fungal and Bacterial Metabolism

Filamentous fungi are particularly adept at modifying the steroid nucleus. Species from genera such as Aspergillus, Fusarium, Rhizopus, and Cunninghamella are widely used for steroid biotransformations. rsc.orgnih.gov

A key example is the transformation of 6-dehydroprogesterone by the fungus Aspergillus niger. This process did not yield simple hydroxylated products but instead resulted in more complex molecules, including chlorinated and epoxidized derivatives. scispace.comncats.io This demonstrates that the Δ6-double bond is a reactive site for unique enzymatic modifications. Incubation of 6-dehydroprogesterone with A. niger afforded metabolites such as 6β-chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione and 6α,7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione. scispace.comncats.io

This suggests that the fungal metabolism of 6-Dehydro Nandrolone would likely involve:

Epoxidation of the C6-C7 double bond.

Hydroxylation at various positions, a common reaction catalyzed by fungi. nih.govresearchgate.net

Dehydrogenation , potentially introducing further unsaturation. researchgate.net

The table below summarizes the observed biotransformation of 6-dehydroprogesterone, a structural analog, by Aspergillus niger.

| Substrate | Microorganism | Metabolite(s) | Reaction Type(s) |

| 6-Dehydroprogesterone | Aspergillus niger | 6β-chloro-7α, 11α-dihydroxypregna-4-ene-3, 20-dione | Chlorination, Hydroxylation |

| 7α-chloro-6β, 11α-dihydroxypregna-4-ene-3,20-dione | Chlorination, Hydroxylation | ||

| 6α, 7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione | Epoxidation, Hydroxylation |

Data sourced from studies on 6-dehydroprogesterone biotransformation. scispace.comncats.io

Enzymatic Systems Involved in Microbial Transformations

The diverse metabolic capabilities of microorganisms are due to a wide array of enzymatic systems. For steroid transformations, two enzyme families are of primary importance:

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are versatile catalysts responsible for the majority of oxidative metabolism, including the highly specific hydroxylation of non-activated carbon atoms on the steroid skeleton. mdpi.comufl.eduacs.orgdiva-portal.org Fungal CYPs are capable of introducing hydroxyl groups at positions that are difficult to modify through conventional chemical synthesis. acs.org

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. oup.comresearchgate.netresearchgate.net For instance, they are responsible for interconversions at the C3 and C17 positions.

In the context of 6-dehydro steroids, these enzymatic systems can perform a variety of reactions. The epoxidation and chlorination observed in the transformation of 6-dehydroprogesterone by Aspergillus niger highlight the action of specialized oxygenases and potentially halogenases, demonstrating the broad catalytic potential of fungal enzymatic machinery. scispace.comncats.ioresearchgate.net

Comparative Metabolic Profiling (e.g., with Nandrolone)

The metabolic profiles of this compound and Nandrolone differ significantly, primarily due to the presence of the additional C6-C7 double bond in the former.

Metabolism of Nandrolone: Nandrolone's metabolism is well-characterized. After hydrolysis of its ester, nandrolone is primarily metabolized by the enzyme 5α-reductase in androgenic tissues like the prostate. wikipedia.org This reaction converts nandrolone to 5α-dihydronandrolone (DHN), a metabolite with a significantly weaker affinity for the androgen receptor compared to the parent compound. wikipedia.orgwikipedia.orgnih.gov This metabolic "weakening" is responsible for nandrolone's favorable ratio of anabolic to androgenic effects. wikipedia.org The major urinary metabolites are conjugates of 19-norandrosterone and 19-noretiocholanolone. wikipedia.org

Metabolism of this compound: The introduction of the Δ6 double bond creates a Δ4,6-diene system in the A and B rings. This structural change is predicted to have several consequences:

Inhibition of 5α-Reductase Activity: The Δ4,6-diene structure is known to be a poor substrate for 5α-reductase. This means that unlike nandrolone, 6-dehydro nandrolone is not converted to a less potent 5α-reduced metabolite in androgenic tissues. nih.gov The active compound is likely to persist in these tissues, altering its biological activity profile compared to nandrolone.

Alternative Metabolic Pathways: With 5α-reduction being unlikely, the molecule is metabolized through other pathways. As seen in microbial systems, the C6-C7 double bond itself becomes a target for enzymatic action, leading to metabolites such as epoxides or hydroxylated derivatives that are not seen with nandrolone. scispace.com

Retention of the Diene System: The core Δ4,6-diene-3-one structure may be preserved in many metabolites, as observed with other 6-dehydro steroids. pharmacompass.com

The following table provides a comparative summary of the key metabolic features of the two compounds.

| Feature | Nandrolone | 6-Dehydro Nandrolone |

| Key Structural Feature | Δ4-3-one in A-ring | Δ4,6-diene-3-one in A/B-rings |

| Metabolism by 5α-Reductase | Readily converted to 5α-dihydronandrolone (DHN). wikipedia.orgwikipedia.org | Conversion is expected to be hindered or blocked. nih.gov |

| Potency of 5α-Reduced Metabolite | DHN is a much weaker androgen receptor agonist than nandrolone. nih.gov | Not applicable, as significant 5α-reduction is unlikely. |

| Primary Metabolic Pathways | 5α-reduction, subsequent reduction to 19-norandrosterone and 19-noretiocholanolone. wikipedia.org | Likely involves hydroxylation and/or epoxidation of the steroid nucleus, with retention of the diene system. pharmacompass.comscispace.com |

| Predicted Biological Implication | Reduced androgenic activity in tissues high in 5α-reductase (e.g., prostate). wikipedia.orgnih.gov | Potentially higher androgenic activity in tissues high in 5α-reductase due to lack of metabolic weakening. |

Analytical Methodologies for Research and Detection of 6 Dehydro Nandrolone Acetate

Chromatographic Techniques in Research

Chromatography is a fundamental tool for separating 6-Dehydro Nandrolone (B1676933) Acetate (B1210297) from complex mixtures. The choice of technique often depends on the sample matrix and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of 6-Dehydro Nandrolone Acetate and other anabolic steroids. rsc.orgscielo.br This method offers high specificity and sensitivity, making it a benchmark for confirmatory analysis. rsc.org

For GC-MS analysis, derivatization is often necessary to enhance the volatility and thermal stability of the steroid. rsc.orgresearchgate.net This process can introduce variability but is essential for achieving good chromatographic separation. rsc.org In the analysis of related nandrolone compounds, GC-MS has been validated for quantitative studies in seized oily formulations, demonstrating its utility in forensic applications. scielo.br The method validation for nandrolone esters using GC-MS has shown good recovery rates and precision, with relative standard deviation (RSD) values typically below 5%. scielo.br

Key GC-MS Parameters for Steroid Analysis

| Parameter | Description | Typical Values/Ranges |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | MO-TMS derivatives are common for steroids. researchgate.net |

| Ionization Mode | Method to ionize the sample molecules. | Electron Impact (EI) ionization at 70 eV is frequently used. researchgate.net |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Can range from 0.002 to 0.05 ng/mg in hair samples for various steroids. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | Typically 0.02 to 0.1 ng/mg in hair for related anabolic steroids. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of many steroids, including this compound, due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. rsc.orgresearchgate.net This technique is widely applied in various fields, including environmental monitoring and doping control. core.ac.uknih.gov

A study on the analysis of fifteen androgens, including 6-dehydronandrolone (B1316645) acetate, in wastewater utilized LC-MS/MS with electrospray ionization (ESI) in positive ion mode. core.ac.uk The method demonstrated good recoveries and low limits of detection (LODs), highlighting its suitability for trace analysis in complex environmental matrices. core.ac.uk For the analysis of related nandrolone metabolites in urine, LC-MS/MS methods have been developed and validated according to World Anti-Doping Agency (WADA) standards, achieving quantification in the ng/mL range. nih.gov

LC-MS/MS Method Parameters for Androgen Analysis in Water

| Parameter | Value/Range |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) core.ac.uk |

| Limit of Detection (LOD) | 0.5 - 4 ng/L core.ac.uk |

| Recovery | 78.0 - 107.7% core.ac.uk |

| Relative Standard Deviation (RSD) | 2.2 - 14.7% for wastewater core.ac.uk |

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the purity analysis of this compound. tcichemicals.com It is a robust and reliable technique for quality control in pharmaceutical production. researchgate.net HPLC can be used for the simultaneous determination of multiple steroids in nutritional supplements and other formulations. researchgate.net While not as sensitive as MS-based methods for trace analysis, HPLC-UV is often sufficient for assessing the purity of bulk materials, with typical requirements being greater than 98.0%. tcichemicals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently employed to monitor the progress of chemical reactions during the synthesis of steroids like this compound. google.combioline.org.br In the synthesis of this compound from 3,5-estradiene-3,17β-diacetate, TLC is used to determine the completion of the reaction. google.com The separation on a silica (B1680970) gel plate with a suitable mobile phase, such as ethyl acetate and petroleum ether, allows for the visualization of the reactant and product spots, indicating the reaction's progress. google.com TLC is also valuable for the separation and identification of a wide range of steroids in various samples, including pharmaceutical formulations. bioline.org.br

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. google.comrsc.org Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular structure.

A patent for the synthesis of this compound provides the characterization of the final product using ¹H NMR spectroscopy. google.com The chemical shifts (δ) and their multiplicities correspond to the specific protons in the molecule, confirming its identity. google.com For instance, the spectrum shows a singlet for the methyl group protons and characteristic signals for the olefinic protons. google.com

¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.88 | s | 3H (C-18 methyl group) |

| 2.06 | s | 3H (acetate methyl group) |

| 4.65 | t | 1H (C-17 proton) |

| 5.78 | s | 1H (C-4 proton) |

| 6.16-6.22 | m | 2H (C-6 and C-7 protons) |

Source: CN107353318A google.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the definitive identification and structural elucidation of synthetic steroids like this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of an analyte's elemental composition with a high degree of confidence. For this compound, also known as 17β-Acetoxyestra-4,6-dien-3-one, this precision is crucial for distinguishing it from other isobaric interferences in complex biological or chemical matrices. google.comnih.gov

The molecular formula of this compound is C₂₀H₂₆O₃, corresponding to a monoisotopic mass of 314.1882 Da. researchgate.net An HRMS instrument, such as a Quadrupole-Orbitrap or Quadrupole-Time-of-Flight (Q-ToF) mass spectrometer, can measure this mass with high accuracy, confirming the elemental composition.

In addition to accurate mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. While specific experimental fragmentation data for this compound is not widely published, analysis of its structure suggests predictable fragmentation pathways. Collision-induced dissociation (CID) would likely lead to the neutral loss of the acetate group (CH₃COOH, 60.0211 Da), a common fragmentation for acetylated steroids. Further fragmentation of the steroid backbone would provide structural information. For instance, characteristic cleavages of the steroid rings would generate product ions that can be compared to reference standards or in-silico fragmentation databases to confirm the identity of the molecule. The analysis of related 4,6-dien-3-one steroids shows characteristic fragmentation patterns that would be anticipated for this compound as well. tcichemicals.com

Table 1: Physicochemical and HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Synonym | 17β-Acetoxyestra-4,6-dien-3-one | dshs-koeln.de |

| Molecular Formula | C₂₀H₂₆O₃ | researchgate.net |

| Molecular Weight | 314.4 g/mol | researchgate.net |

| Calculated Monoisotopic Mass | 314.18819 Da | researchgate.net |

| Typical HRMS Analyzer | Orbitrap, Q-ToF | google.comnih.gov |

| Expected Adducts (Positive Ion) | [M+H]⁺, [M+Na]⁺ | google.com |

| Predicted Key Fragmentation | Neutral loss of acetic acid (60.0211 Da) | Inferred from structure |

Sample Preparation and Extraction Techniques for Research Applications

The choice of sample preparation and extraction technique is critical for the reliable analysis of this compound, as it is often found in complex matrices. The primary goals of these techniques are to isolate the analyte from interfering substances, concentrate it to detectable levels, and prepare it in a solvent compatible with the analytical instrument.

For research applications involving the analysis of the pure compound or its presence in synthetic reaction mixtures, sample preparation can be relatively straightforward. A Chinese patent describing its synthesis details a purification process where the final product is filtered and washed with a cold mixture of isopropanol (B130326) and water to remove residual reagents and byproducts. google.com Another patent specifies crystallization from aqueous methanol (B129727) or an acetone-pentane mixture to achieve the pure compound. glpbio.com

When analyzing this compound in biological or environmental samples, more extensive extraction and clean-up procedures are necessary. General methods for steroid analysis are highly applicable. dshs-koeln.de

Liquid-Liquid Extraction (LLE): This is a common technique for extracting steroids from aqueous samples like urine or plasma. An immiscible organic solvent, such as diethyl ether or a mixture of ethyl acetate and acetonitrile, is used to partition the steroid from the aqueous phase. nih.gov For oily formulations, a method involving freezing the sample after mixing with a solvent mixture has been shown to be effective for nandrolone esters and could be adapted for this compound. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex samples. It offers advantages over LLE in terms of selectivity, reduced solvent consumption, and potential for automation. For steroids, C18 or Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly employed. wikipedia.org The sample is loaded onto the cartridge, interfering compounds are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent like methanol or acetonitrile. google.com

Table 2: Overview of Sample Preparation Techniques for Steroid Analysis

| Technique | Matrix Type | Key Steps & Reagents | Research Findings/Application | Source |

|---|---|---|---|---|

| Crystallization | Synthesis Reaction Mixture | Dissolution in acetone-pentane or aqueous methanol, followed by cooling to induce precipitation. | Purification of synthesized this compound. glpbio.com | glpbio.com |

| Liquid-Liquid Extraction (LLE) | Oily Formulations, Aqueous Samples | Use of solvents like ethyl acetate/acetonitrile; may involve a freeze-thaw cycle for separation from oily matrix. | Effective for quantifying nandrolone esters in seized oily products; recovery rates of 90.5-94.6% achieved. nih.gov | nih.gov |

| Solid-Phase Extraction (SPE) | Urine, Water, Plasma | C18 or HLB cartridges; conditioning, loading, washing (e.g., water), and elution (e.g., methanol/acetonitrile). | Standard procedure for cleaning up steroid samples from biological fluids before GC-MS or LC-MS analysis. google.comwikipedia.org | google.comwikipedia.org |

| Derivatization (for GC-MS) | Purified Extract | Silylation using reagents like MSTFA or BSTFA to increase volatility and improve chromatographic properties. | Commonly required for GC-MS analysis of steroids to produce characteristic mass spectra. | |

Advanced Analytical Approaches for Metabolite Identification

Identifying the metabolites of a synthetic steroid like this compound is crucial for understanding its biological fate and for developing long-term detection methods in fields like anti-doping. While no specific studies on the metabolism of this compound have been published, advanced analytical approaches used for similar compounds provide a clear roadmap for such research. The metabolism of other steroids with a 4,6-diene-3-one structure has been investigated and offers insights into potential metabolic pathways. tcichemicals.com

The primary metabolic reactions for steroids include reductions, hydroxylations, and conjugations (Phase I and Phase II metabolism). For this compound, it can be hypothesized that the body would metabolize it through several key transformations:

Reduction of Double Bonds: The conjugated double bonds at the C4-C5 and C6-C7 positions are likely targets for reductases. Studies on cholesta-4,6-dien-3-one (B116434) have shown it can be metabolized to 4-cholesten-3-one, indicating a reduction of the C6-C7 double bond.

Reduction of the 3-keto group: The ketone at C3 can be reduced to a hydroxyl group.

Hydrolysis of the Acetate Ester: The acetate group at C17 would be readily hydrolyzed to yield the free alcohol, 6-dehydronandrolone. This would likely be a primary early metabolic step.

Conjugation: The resulting hydroxyl groups would then be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

The analytical approach to identify these unknown metabolites typically involves an excretion study where the compound is administered, and urine or blood samples are collected over time. These samples are then analyzed using HRMS. The use of isotope-labeled versions of the parent drug is a powerful tool in this context, as metabolites will carry the isotopic signature, making them easier to distinguish from the endogenous steroid background. google.com Data-dependent acquisition methods on an LC-HRMS system can be programmed to trigger MS/MS scans on any detected ions that match the predicted isotopic pattern, allowing for the collection of structural information for each potential metabolite.

Table 3: Hypothesized Metabolic Pathways and Identification Strategies

| Metabolic Reaction | Potential Metabolite Structure | Analytical Strategy | Analogous Compound Metabolism | Source |

|---|---|---|---|---|

| Ester Hydrolysis | 17β-hydroxy-estra-4,6-dien-3-one | LC-HRMS to detect mass shift (-C₂H₂O) | Common for all esterified steroids. | |

| Double Bond Reduction | 17β-acetoxy-estra-4-en-3-one | GC-MS or LC-HRMS to detect mass shift (+2 H) | Cholesta-4,6-dien-3-one is reduced to 4-cholesten-3-one. | |

| Hydroxylation | Mono- or di-hydroxylated derivatives | LC-HRMS to detect mass shift (+16 Da per OH group) | A common Phase I reaction for steroids. | tcichemicals.com |

| Conjugation | Glucuronide or sulfate conjugates | Direct analysis of intact conjugates by LC-HRMS, looking for mass shifts of +176 Da (glucuronide) or +80 Da (sulfate). | Nandrolone metabolites are primarily excreted as glucuronide and sulfate conjugates. | |

Structure Activity Relationship Sar Studies of 6 Dehydro Nandrolone Acetate and Its Analogs

Impact of A-Ring Modifications on Biological Activity

Modifications to the A-ring of the steroid nucleus have profound effects on the biological activity of androgens and anabolic steroids. These alterations can influence receptor binding affinity, metabolic stability, and the ratio of anabolic to androgenic effects.

Introduction of a double bond between the C1 and C2 positions, for example, can increase metabolic stability against enzymes like 5α-reductase and aromatase. This often leads to a greater ratio of anabolic to androgenic effects and reduced estrogenicity. wikipedia.org Similarly, the presence of a double bond between C4 and C5 is a common feature in many active steroids. uomustansiriyah.edu.iq The removal of the C19 methyl group, a defining feature of nandrolone (B1676933) (19-nortestosterone) and its derivatives, enhances anabolic activity while decreasing androgenic activity. wikipedia.org This modification also reduces aromatization to estrogenic compounds. wikipedia.orgnih.gov

Substitutions on the A-ring also play a critical role. For instance, adding a hydroxyl or chlorine group at the C4 position can inhibit 5α-reduction and aromatization, thereby increasing the anabolic-to-androgenic ratio and decreasing estrogenic potential. wikipedia.org The introduction of a 1,2-double bond is another strategy to decrease the activity of A-ring-reducing enzymes. researchgate.net

In the context of 6-Dehydro Nandrolone Acetate (B1210297), the presence of the double bond at the C6 position is a key A-ring modification. While specific studies on the direct impact of this modification on the biological activity of 6-Dehydro Nandrolone Acetate are not extensively detailed in the provided results, the general principles of A-ring modifications suggest it would significantly alter its interaction with receptors and enzymes compared to nandrolone.

Interactive Table: Impact of A-Ring Modifications on Steroid Activity

| Modification | Effect on Anabolic Activity | Effect on Androgenic Activity | Effect on Aromatization | Reference |

| Removal of C19-methyl group | Increased | Decreased | Decreased | wikipedia.org |

| Introduction of C1-C2 double bond | - | - | Reduced | wikipedia.orgnih.gov |

| Substitution at C4 | - | - | Reduced | wikipedia.org |

Role of the 6-Dehydro Moiety on Receptor Binding and Metabolism

The introduction of a double bond at the C6 position, creating a 6-dehydro moiety, significantly influences the steroid's three-dimensional structure and its interactions with target receptors and metabolic enzymes. While direct research on this compound is limited in the search results, inferences can be drawn from related compounds.

The 6-dehydro feature is a key structural element in a class of synthetic progestins and is known to alter the conformational flexibility of the steroid A-ring. This can impact how the ligand fits into the binding pocket of the androgen receptor (AR). The binding of an androgen to the AR initiates a series of conformational changes in the receptor, which are crucial for its biological function. nih.govdrugbank.comacs.org Any alteration in the steroid's shape, such as that caused by a 6-dehydro moiety, can affect the stability of the ligand-receptor complex and subsequent downstream signaling.

Metabolically, the introduction of a double bond can alter the steroid's susceptibility to enzymatic transformations. For instance, nandrolone is metabolized by 5α-reductase to a less potent androgen, 5α-dihydronandrolone. nih.govwikipedia.orgmedscape.com The presence of a 6-dehydro bond might hinder this reduction, potentially leading to a different metabolic profile and a different ratio of anabolic to androgenic activity. The metabolism of steroids involves phase I reactions, including reductions and oxidations, followed by phase II conjugation to increase water solubility for excretion. nih.gov The 6-dehydro modification could influence the rates and pathways of these metabolic steps.

Furthermore, studies on other steroids have shown that modifications like fluorination at the C6 position can enhance glucocorticoid activity and reduce salt retention properties. uomustansiriyah.edu.iq While not a dehydro moiety, this highlights how substitutions at the C6 position can modulate biological activity.

Influence of Acetate Esterification on Steroid Dynamics

Esterification of the 17β-hydroxyl group is a common strategy to modify the pharmacokinetic profile of steroidal hormones. wikipedia.orgresearchgate.net The addition of an acetate ester to form this compound serves to render the parent steroid a prodrug. wikipedia.org

The primary role of esterification is to increase the lipophilicity of the steroid. uomustansiriyah.edu.iqwikipedia.org This increased lipid solubility enhances the absorption of the compound from the injection site when administered intramuscularly in an oil-based vehicle. wikipedia.org The esterified steroid is then slowly released into the bloodstream, where it is hydrolyzed by tissue esterases back to the active, unesterified form, in this case, 6-dehydro nandrolone. taylorandfrancis.comavma.org This process provides a sustained-release effect, prolonging the duration of action of the hormone. wikipedia.orgwikipedia.org

The length of the ester chain influences the rate of release and, consequently, the duration of action; longer chain esters generally provide a more extended release profile. wikipedia.org Acetate is a short-chain ester, suggesting a relatively moderate duration of action compared to longer esters like decanoate (B1226879). mdpi.com The hydrolysis of the acetate ester is a critical step for the steroid to become biologically active, as the 17β-hydroxyl group is essential for effective binding to the androgen receptor. nih.gov

Studies on other steroid esters, such as prednisolone (B192156) acetate, have shown that the acetate form provides superior penetration into tissues like the cornea. frontiersin.org This suggests that the acetate ester can also influence the distribution of the steroid within the body.

Interactive Table: Comparison of Steroid Ester Properties

| Ester | Chain Length | Relative Lipophilicity | Duration of Action | Reference |

| Acetate | Short | Moderate | Moderate | mdpi.com |

| Propionate | Short | Moderate | Moderate | mdpi.com |

| Phenylpropionate | - | Higher | Longer | mdpi.com |

| Isocaproate | Long | High | Long | mdpi.com |

| Decanoate | Long | Very High | Very Long | wikipedia.org |

Substituent Effects on Steroidogenic Enzyme Interactions

The structural modifications of a steroid molecule, including the presence of a 6-dehydro moiety and an acetate ester, can significantly influence its interactions with steroidogenic enzymes. These enzymes are responsible for the biosynthesis and metabolism of steroids.

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including anabolic steroids. nih.govnih.gov Studies have shown that nandrolone administration can induce hepatic and kidney cytochrome P-450 activities in mice. nih.gov The introduction of a 6-dehydro group in this compound could alter its substrate specificity for various CYP isoforms, potentially leading to a different metabolic fate compared to nandrolone. For example, in the case of 9(10)-dehydronandrolone, the hydroxylation pattern by CYP109B1 is altered compared to nandrolone. mdpi.com

Furthermore, nandrolone decanoate treatment has been shown to cause a significant decrease in the expression of key steroidogenic enzymes in the testis of rats, such as steroidogenic acute regulatory protein (StAR), P450 side-chain cleavage enzyme, and 17α-hydroxylase. koreascience.krnih.gov This leads to a reduction in endogenous testosterone (B1683101) production. It is plausible that this compound could exert similar or distinct effects on the expression and activity of these enzymes.

The interaction with 5α-reductase is another critical aspect. Nandrolone is converted by 5α-reductase to 5α-dihydronandrolone, a metabolite with a lower affinity for the androgen receptor. nih.govwikipedia.orgnih.gov The 6-dehydro modification in this compound might sterically hinder or otherwise alter the interaction with 5α-reductase, thereby affecting the androgenic potential of the compound in target tissues.

Conformational Analysis and Ligand-Receptor Fit

The steroid nucleus is a relatively rigid structure, but modifications can induce subtle yet important changes in its geometry. mdpi.com The presence of a double bond in the A-ring, as in the 6-dehydro derivative, can alter the planarity and flexibility of this ring. This, in turn, affects how the entire molecule docks with the androgen receptor (AR). Upon binding, the ligand-receptor complex undergoes a conformational change, which is essential for initiating the downstream signaling cascade that leads to a biological response. nih.govdrugbank.com

Studies on testosterone esters have shown that while the steroid backbone remains relatively similar, the orientation of the ester tail can vary. mdpi.com The acetate ester of this compound would also have a preferred conformation that influences its interaction with the receptor and its solubility. Infrared spectroscopy studies have indicated that the carbonyl group of steroid esters is stabilized near adjacent alkyl hydrogen atoms. cdnsciencepub.com

The fit of the ligand within the AR's binding pocket is determined by a combination of hydrophobic and hydrophilic interactions. mdpi.com Any change in the steroid's shape or electronic properties due to the 6-dehydro group could alter these interactions, thereby affecting the binding affinity and the subsequent agonistic or antagonistic activity. A precise ligand-receptor fit is crucial for the stabilization of the active conformation of the AR and the recruitment of coactivators necessary for gene transcription. researchgate.net

Preclinical Research and in Vitro Biological Impact Studies

Cellular Model Systems for Biological Evaluation

Androgen Receptor Expressing Cell Lines

No specific studies detailing the interaction of 6-Dehydro Nandrolone (B1676933) Acetate (B1210297) with androgen receptor (AR) expressing cell lines, such as LNCaP or HepG2, were identified. Research on related compounds, like Nandrolone, has utilized these cell lines to investigate mechanisms of action, including AR binding and subsequent cellular responses. However, data on the binding affinity, dissociation constants, or functional agonistic or antagonistic activity of 6-Dehydro Nandrolone Acetate at the androgen receptor in these cellular contexts have not been published.

Enzymatic Assays for Metabolic Potential

There is a lack of published research on the metabolic fate of this compound as determined through enzymatic assays. While the metabolism of Nandrolone and its esters is known to be mediated by enzymes such as Cytochrome P450, specific studies elucidating the metabolic pathways, identifying the key metabolizing enzymes, and characterizing the resulting metabolites for this compound are absent from the scientific literature.

Gene Expression Profiling in Response to this compound

No studies were found that performed gene expression profiling, such as microarray or RNA-sequencing, in response to treatment with this compound. Therefore, there is no available data on which specific genes or signaling pathways are modulated by this compound in any cell type.

Animal Model Investigations of Physiological Pathways

Endocrine System Modulation in Experimental Animals

Specific investigations into the effects of this compound on the endocrine system in experimental animal models (e.g., rats or mice) have not been reported in the available literature. Research on other nandrolone esters has shown modulation of the hypothalamic-pituitary-gonadal axis, but equivalent data for this compound is not available.

Influence on Metabolic Homeostasis in Non-Human Organisms

There is no documented research on the influence of this compound on metabolic homeostasis in non-human organisms. Studies investigating its effects on parameters such as glucose metabolism, lipid profiles, or body composition in animal models are not present in the public scientific record.

Preclinical Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Despite a targeted search for preclinical research and in vitro biological impact studies on the specific chemical compound this compound, no publicly available scientific literature detailing its neuroendocrine effects, impact on skeletal muscle and bone remodeling, or comparative biological activity with related steroids in preclinical models could be identified.

Extensive searches were conducted to locate scholarly articles, peer-reviewed studies, and other reputable scientific resources that would provide the specific data required to populate the requested article structure. These searches included terms such as "this compound," "6-ene nandrolone acetate," and "preclinical pharmacology of 6-dehydro-19-nortestosterone acetate."

The performed searches did not yield any specific studies that have investigated the effects of this compound in animal models or in vitro experimental systems. Consequently, there is no available data to report on for the following outlined sections:

Comparative Biological Activity with Related Steroids in Preclinical Models

Without specific preclinical data, any discussion of the neuroendocrine, musculoskeletal, or comparative effects of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of foundational preclinical research on this compound in the public domain. Further research would be required to elucidate the biological impact of this specific compound.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes with Enhanced Sustainability

The future of synthesizing 6-Dehydro Nandrolone (B1676933) Acetate (B1210297) and related steroidal compounds is increasingly geared towards green and sustainable chemistry. Traditional multi-step chemical syntheses for steroids are often inefficient and rely on harsh reagents and heavy-metal catalysts, leading to significant environmental waste. semanticscholar.organabolicminds.com Modern research is focused on overcoming these limitations by developing novel, environmentally friendly biotechnologies. semanticscholar.org

A key area of advancement is the integration of biocatalysis into synthetic pathways. For instance, a recently developed chemoenzymatic strategy for 6-Dehydro Nandrolone Acetate significantly improves upon traditional methods. This approach utilizes a one-pot biocatalytic reaction combining a P450 monooxygenase and a 17-ketosteroid reductase, followed by chemical dehydration and esterification. acs.org This method has demonstrated a substantially higher isolated yield compared to purely chemical processes, highlighting the potential for greener and more efficient industrial production. acs.org

Future research will likely expand on these principles, focusing on:

Engineered Microorganisms: Utilizing genetically engineered microbes, such as Mycolicibacterium species, as "cell factories" for steroid production from readily available sterols. semanticscholar.org

Novel Biocatalysts: Discovering and engineering new enzymes with higher selectivity and activity for specific steroid modifications, reducing the need for protecting groups and multiple chemical steps. anabolicminds.com

Continuous Flow Synthesis: Implementing continuous flow technologies which can offer better control over reaction parameters, improve safety, and increase throughput compared to traditional batch processing. semanticscholar.org

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

While the synthesis of this compound is an active area of research, its metabolic fate in biological systems remains largely uncharacterized. Understanding the biotransformation of this compound is critical for a complete pharmacological profile. Future research must focus on identifying the specific metabolic pathways and the resulting novel metabolites.

Based on the metabolism of its parent compound, nandrolone (19-nortestosterone), several metabolic routes for this compound can be hypothesized as key areas for investigation: wikipedia.org

Ester Hydrolysis: The primary metabolic step is likely the rapid hydrolysis of the 17β-acetate ester by esterase enzymes to yield the active hormone, 6-dehydronandrolone (B1316645).

Reduction of the A-Ring: The Δ4,6-diene structure is a key feature. A primary research question is whether the C6-C7 double bond is reduced in vivo. Reduction could potentially lead to the formation of nandrolone itself, which would then be metabolized into its known urinary metabolites, 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). wikipedia.orgnih.gov

Hydroxylation: Cytochrome P450 (CYP) enzymes are known to hydroxylate various positions on the steroid nucleus. Investigating potential hydroxylation of this compound is crucial, as this can significantly alter its biological activity and clearance rate.

Phase II Conjugation: The parent compound and its phase I metabolites are expected to undergo conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) will be instrumental in identifying and quantifying these potential metabolites in urine and serum following administration. nih.gov Elucidating these pathways is a fundamental step toward understanding the compound's full biological impact.

Advanced Structural Biology of Receptor-Ligand Complexes

The biological effects of this compound are mediated through its binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. mdpi.com Advanced structural biology techniques are essential to understand the precise molecular interactions between the compound (or its active metabolite, 6-dehydronandrolone) and the AR's ligand-binding domain (LBD).

While the crystal structure of the AR LBD has been solved in complex with natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), a specific structure with 6-dehydronandrolone is not yet available. acs.org These existing structures reveal a conserved ligand-binding pocket where specific amino acid residues stabilize the steroid molecule through a network of hydrogen bonds and hydrophobic interactions. acs.orgnih.gov

| Receptor | Ligand | Key Interacting Residues | PDB ID |

| Androgen Receptor | Dihydrotestosterone | Asn705, Gln711, Arg752, Thr877 | 1I37 |